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This resource center provides researchers, scientists, and agricultural professionals with a

comprehensive overview of the challenges and solutions related to obtaining Multi-Peril Crop

Insurance (MPCI) for niche and specialty crops. It includes frequently asked questions, detailed

methodologies for alternative insurance models, and data-driven comparisons to support

informed decision-making.

Troubleshooting and FAQs
This section addresses common questions and issues encountered by producers of niche

crops when seeking risk management solutions.

Q1: Why is my specialty crop not covered by a standard MPCI policy?

Standard MPCI policies are often unavailable for niche crops due to several core challenges:

Lack of Actuarial Data: Federal crop insurance relies on extensive historical data on yield,

loss, and pricing to set actuarially sound premium rates.[1] Many specialty crops lack the

long-term, widespread production history required.[2]

High Diversity: The "specialty crop" category includes hundreds of different products, each

with unique growth cycles, risks, and market conditions, making a "one-size-fits-all" policy

approach impractical.[3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b609228?utm_src=pdf-interest
https://www.benchchem.com/product/b609228?utm_src=pdf-body
https://www.benchchem.com/product/b609228?utm_src=pdf-body
https://www.benchchem.com/product/b609228?utm_src=pdf-body
https://sustainableagriculture.net/blog/uninsured-federal-crop-insurance-program-leaves-most-farms-unprotected/
https://www.congress.gov/crs-product/R45459
https://www.congress.gov/crs_external_products/R/PDF/R48625/R48625.1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administrative Costs: For private insurers and the USDA's Risk Management Agency (RMA),

the cost to develop, underwrite, and administer a new policy for a crop with a small acreage

footprint can be prohibitively high relative to the potential market.

Q2: I can't find a specific MPCI policy for my crop. Am I completely without options?

No. While a dedicated policy may not exist, several alternative risk management programs are

available:

Whole-Farm Revenue Protection (WFRP): This policy insures the entirety of your farm's

revenue, not just a single crop, making it ideal for highly diversified operations.[4]

Noninsured Crop Disaster Assistance Program (NAP): Offered by the USDA's Farm Service

Agency (FSA), NAP provides a baseline level of coverage for crops not eligible for federal

crop insurance. It covers losses due to natural disasters.[5]

Private Insurance Products: Some private insurers offer tailored or index-based policies that

can cover specific risks outside the federal MPCI program.[6]

508(h) Submissions: Grower groups or other private entities can partner with experts to

develop and submit a new insurance product to the RMA for approval and potential

subsidies.[7]

Q3: My farm is highly diversified with many different niche crops. How can I insure my

operation?

The Whole-Farm Revenue Protection (WFRP) program is specifically designed for this

scenario.[8] Instead of insuring individual crop yields, WFRP protects your farm's historic

average revenue. The program encourages diversification by offering higher premium

subsidies to farms with two or more commodities.[9] It is available in all counties in all 50

states.[3]

Q4: What is the difference between federal crop insurance (MPCI) and the Noninsured Crop

Disaster Assistance Program (NAP)?

MPCI is a partnership between the federal government and private insurance companies,

offering a range of coverage levels and revenue protection options.[8] Taxpayers subsidize a
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significant portion of the premiums.[1] NAP is a direct assistance program from the FSA for

non-insurable crops. Its basic coverage is catastrophic, covering 50% of the expected crop at

55% of the market value, though producers can pay for higher "buy-up" coverage levels.[5]

NAP is often considered a safety net when no MPCI option exists.[10]

Q5: I've heard about "parametric" insurance. How could that apply to my crop?

Parametric, or index-based, insurance is an innovative model that pays out based on a

predefined, measurable trigger, rather than an on-farm loss assessment.[11] For example, a

policy could be triggered if rainfall in your county drops below a certain level for a specific

period or if temperatures exceed a critical threshold.[12][13] This approach is highly suitable for

niche crops because it does not require deep historical yield data from your specific farm,

bypassing a major hurdle of traditional MPCI.[9]

Alternative Model Methodologies
This section provides detailed methodologies for the key alternative insurance and product

development solutions available to niche crop producers.

Methodology 1: Whole-Farm Revenue Protection (WFRP)
WFRP insures the revenue of the entire farm, providing a crucial safety net for specialty crop

producers.

Eligibility and Operation:

Required Documentation: A producer must have at least three to five consecutive years of

farm tax records (Schedule F or equivalent).[8] Beginning farmers may qualify with three

years of records.[8]

Calculating Insurable Revenue: The policy protects the lower of your expected revenue for

the current year (based on your farm plan) or your 5-year historic average revenue, which

can be adjusted for growth.[2]

Coverage Levels: Producers can select revenue coverage levels ranging from 50% to 85%.

[1]
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Diversification Incentives: The program is designed to reward diversity. Farms with two or

more commodities receive a whole-farm premium subsidy. As the number of commodities

increases, the premium rate is discounted further.[9]

Claim Process: A loss is triggered when the farm's "revenue-to-count" for the policy year falls

below the insured revenue amount.[3] The revenue-to-count is determined after filing taxes

for the insurance year and is based on allowable revenue adjusted for inventories and

uncovered losses.[9]

Methodology 2: Parametric (Index-Based) Insurance
Design
Parametric insurance bypasses traditional loss adjustment by using a verifiable index

correlated with crop loss.

Design and Implementation Protocol:

Identify Critical Risk: The first step is to identify the primary, well-defined risk affecting the

niche crop. Examples include drought, excess rainfall, or extreme heat during a critical

growth stage like flowering.[9][12]

Select a Verifiable Index: Choose an objective, transparent, and publicly available data

source to serve as the index. Common choices include:

Weather Data: Rainfall totals, temperature (Growing Degree Days), or wind speed from

certified weather stations or satellite data.[12]

Area Yield Data: County-level yield data as reported by the USDA's National Agricultural

Statistics Service (NASS).

Structure the Policy: Define the key parameters of the insurance contract:

Trigger: The specific index value at which a payout is initiated (e.g., less than 10 inches of

rain during the growing season).

Limit: The maximum payout amount of the policy.
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Payout Structure: The payout can be binary (a fixed amount is paid if the trigger is met) or

proportional to how far the index deviates from the trigger.[13]

Pricing and Ratemaking: Actuaries use historical index data to calculate the probability of a

trigger event occurring. This statistical analysis determines the premium required to cover

the risk.

Claim Payout: If the index data source reports that the trigger has been met or exceeded, the

policy pays out automatically and swiftly, without the need for a farm visit from a loss

adjuster.[13]

Methodology 3: The 508(h) Submission Process for New
Product Development
Section 508(h) of the Federal Crop Insurance Act allows private parties to develop and submit

new insurance products for approval by the FCIC Board.[7]

Protocol for Submission:

Concept Proposal (Optional): A developer can first submit a "Concept Proposal" to the RMA.

This is a general pitch outlining how the proposed insurance product would work and the

estimated costs for full development. If the proposal is approved by the FCIC Board, the

developer may receive an advance of up to 50% of the expected research and development

costs.[14][15]

Full 508(h) Submission: The complete submission is a comprehensive package that must be

a viable and marketable insurance product.[16] It must include:

Policy Documents: The proposed policy itself, including all provisions and definitions.

Actuarial Data: Detailed premium rates and pricing methodology, demonstrating the

product is actuarially sound.

Underwriting and Loss Adjustment Procedures: Handbooks and guides for agents and

loss adjusters.

Market Assessment: An analysis of the potential market for the new product.[14]
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IT System Requirements: A description of the computer system changes needed to

implement the policy.[16]

Review Process: The submission undergoes a rigorous review by both internal RMA experts

and at least five external expert reviewers.[12] The developer has the opportunity to respond

to issues raised during the review.

FCIC Board Decision: The FCIC Board of Directors makes the final decision to approve or

disapprove the product. If approved, the new policy becomes part of the federal crop

insurance program, eligible for federal reinsurance and subsidies.[12]

Data Presentation: Comparison of Risk Management
Options
The following table summarizes and compares the primary risk management solutions

available to producers of niche and specialty crops.
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Feature
Individual
MPCI (where
available)

Whole-Farm
Revenue
Protection
(WFRP)

Noninsured
Crop Disaster
Assistance
Program (NAP)

Parametric /
Index-Based
Insurance

What is Insured?
Individual crop

yield or revenue

Total revenue

from all

commodities on

the farm[4]

Individual crop

yield (for non-

insurable crops)

[5]

An objective

index (e.g.,

rainfall,

temperature)

correlated with

loss[11]

Primary

Audience

Producers of

major commodity

crops and some

larger specialty

crops

Diversified farms,

specialty/organic

producers, direct

marketers[3]

Producers of

crops with no

available MPCI

policy[5]

Producers of any

crop where a

strong index-loss

correlation

exists[12]

Coverage Basis

Actual

Production

History (APH) or

farm's expected

revenue

5-year historic

farm revenue

(tax records)[8]

Farm Service

Agency (FSA)

approved yield

Pre-defined

index value (e.g.,

inches of rainfall)

[13]

Typical Coverage

Level

50% - 85% of

yield/revenue

50% - 85% of

whole-farm

revenue[9]

Basic: 50% of

yield. Buy-up: up

to 65% of yield[5]

Varies by policy;

payout is

triggered by the

index, not a % of

loss

Loss Adjustment

On-farm

inspection and

assessment

required

Based on year-

end tax forms

and farm

records[9]

On-farm

inspection and

assessment

required

No on-farm

assessment;

automatic payout

based on index

data[13]

Data

Requirement

Extensive

historical yield

data for the

3-5 years of

Schedule F tax

forms[8]

Producer must

report acreage

and production

annually

Historical data

for the chosen

index (e.g.,

weather data)
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specific crop and

county

Availability
Limited for most

niche crops

Available in all

counties in all 50

states[3]

Available for

non-insurable

crops via local

FSA office

Varies; typically

offered by private

insurers and

reinsurers[6]

Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making and operational workflows for niche crop

insurance.
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Producer with Niche Crop Seeks Risk Management

Is a specific MPCI policy
available for my crop/county?

Option 1: Whole-Farm Revenue Protection (WFRP)
- Insures total farm revenue
- Ideal for diversified farms

No

Purchase MPCI Policy

  Yes

Option 2: Noninsured Crop Disaster Assistance Program (NAP)
- Basic disaster coverage

- Administered by FSA

Option 3: Private / Parametric Insurance
- Covers specific, indexed perils (e.g., drought)

- Fast, transparent payout

Option 4: Develop New Policy (508h)
- Long-term solution for grower groups

- Requires significant investment

Click to download full resolution via product page

Caption: Decision workflow for a niche crop producer seeking risk management.
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Policy Design & Setup

Policy in Effect

1. Select Index
(e.g., Cumulative Rainfall)

2. Define Trigger
(e.g., < 10 inches over 90 days)

3. Set Payout Structure
(e.g., $50 per mm below trigger)

4. Price Policy
(Based on historical data)

5. Producer Pays Premium

6. Independent Data Source
Monitors Index in Real-Time

7. Was the trigger met?

8. Automatic Payout to Producer

 Yes

No Payout

 No

Click to download full resolution via product page

Caption: Operational workflow of a parametric (index-based) insurance policy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sustainableagriculture.net [sustainableagriculture.net]

2. congress.gov [congress.gov]

3. congress.gov [congress.gov]

4. Insurance Fact Sheet - Whole Farm Revenue Protection (WFRP) | Library | AgRisk Library
[agrisk-test.cffm.umn.edu]

5. youtube.com [youtube.com]

6. market.us [market.us]

7. researchgate.net [researchgate.net]

8. m.youtube.com [m.youtube.com]

9. descartesunderwriting.com [descartesunderwriting.com]

10. youtube.com [youtube.com]

11. farmonaut.com [farmonaut.com]

12. misteo.co [misteo.co]

13. researchgate.net [researchgate.net]

14. plant-growth-stages-and-weather-index-insurance-design - Ask this paper | Bohrium
[bohrium.com]

15. rma.usda.gov [rma.usda.gov]

16. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Resource Center: Navigating Risk Management for
Niche Crops]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609228#solutions-for-the-lack-of-mpci-coverage-for-
niche-crops]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b609228?utm_src=pdf-custom-synthesis
https://sustainableagriculture.net/blog/uninsured-federal-crop-insurance-program-leaves-most-farms-unprotected/
https://www.congress.gov/crs-product/R45459
https://www.congress.gov/crs_external_products/R/PDF/R48625/R48625.1.pdf
https://agrisk-test.cffm.umn.edu/Library/AMPRecord/insurance_fact_sheet_whole_farm_revenue_prote
https://agrisk-test.cffm.umn.edu/Library/AMPRecord/insurance_fact_sheet_whole_farm_revenue_prote
https://www.youtube.com/watch?v=_dAIqqdJyUs
https://market.us/report/farmers-insurance-market/
https://www.researchgate.net/publication/372904997_Plant_growth_stages_and_weather_index_insurance_design
https://m.youtube.com/watch?v=6K4FQNwXRfE
https://descartesunderwriting.com/case-studies/water-scarcity-insurance-a-parametric-solution-for-agribusinesses-and-the-agricultural-sector
https://www.youtube.com/watch?v=rlGOydxd5lg
https://farmonaut.com/news/global-agricultural-parametric-insurance-market-to-reach-11-3-billion-by-2033-industry-trends-and-growth-forecast
https://misteo.co/climate-adaptation/parametric-insurance-for-crops/
https://www.researchgate.net/publication/346720832_Parametric_crop_insurance_against_floods_The_case_of_Bosnia_and_Herzegovina
https://www.bohrium.com/paper-details/plant-growth-stages-and-weather-index-insurance-design/894792039059686045-23734
https://www.bohrium.com/paper-details/plant-growth-stages-and-weather-index-insurance-design/894792039059686045-23734
https://www.rma.usda.gov/sites/default/files/2025-04/2024-Specialty-Crops-Report.pdf
https://www.mdpi.com/2076-3417/15/21/11508
https://www.benchchem.com/product/b609228#solutions-for-the-lack-of-mpci-coverage-for-niche-crops
https://www.benchchem.com/product/b609228#solutions-for-the-lack-of-mpci-coverage-for-niche-crops
https://www.benchchem.com/product/b609228#solutions-for-the-lack-of-mpci-coverage-for-niche-crops
https://www.benchchem.com/product/b609228#solutions-for-the-lack-of-mpci-coverage-for-niche-crops
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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